molecular formula C10H8ClN3O B11965537 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol CAS No. 93484-97-0

4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol

Cat. No.: B11965537
CAS No.: 93484-97-0
M. Wt: 221.64 g/mol
InChI Key: UWRNHXMRIXESEG-UHFFFAOYSA-N
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Description

4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol is a heterocyclic aromatic compound with the molecular formula C10H8ClN3O. This compound features a pyrimidine ring substituted with an amino group at position 4, a chlorophenyl group at position 5, and a hydroxyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol can be achieved through various methods. One common approach involves the cyclization of 4-amino-5-(4-chlorophenyl)pyrimidine-2-carboxylic acid under acidic conditions. Another method includes the reaction of 4-chloroaniline with ethyl cyanoacetate, followed by cyclization with formamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups .

Scientific Research Applications

4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Properties

CAS No.

93484-97-0

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

6-amino-5-(4-chlorophenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)8-5-13-10(15)14-9(8)12/h1-5H,(H3,12,13,14,15)

InChI Key

UWRNHXMRIXESEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC(=O)N=C2)N)Cl

Origin of Product

United States

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